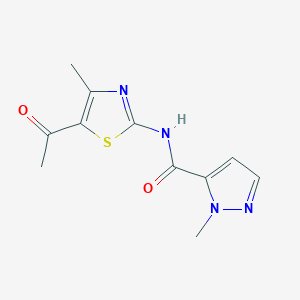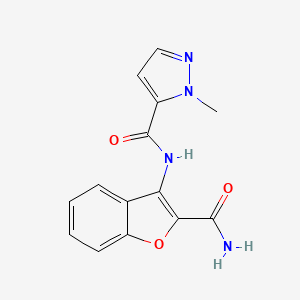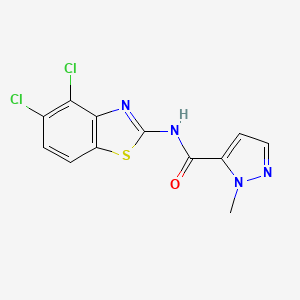
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (AMTPC) is a small molecule that has been extensively studied in the past decades due to its potential applications in science and medicine. AMTPC has been found to have a wide variety of biochemical and physiological effects, and has been used in a number of lab experiments and clinical trials.
科学的研究の応用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in a number of scientific fields, including biology, chemistry, and medicine. In particular, it has been used as a tool to study the mechanisms of action of various biological processes, such as the regulation of gene expression and signal transduction pathways. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been used as a tool to study the structure and function of proteins, as well as the interactions between proteins and other molecules.
作用機序
The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, studies have shown that it binds to a number of proteins, including G-protein coupled receptors, and alters their activity. It has also been found to interact with enzymes, such as cyclooxygenase-2, and to modulate their activity. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to interact with DNA and RNA, and to alter gene expression.
Biochemical and Physiological Effects
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. In addition, it has been found to modulate the activity of a number of enzymes, such as cyclooxygenase-2, and to alter the expression of genes involved in the regulation of cell cycle progression. Furthermore, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
実験室実験の利点と制限
One of the major advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its ability to bind to a variety of proteins and enzymes, allowing for the study of their structure and function. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is relatively easy to synthesize, and can be used in a wide range of solvents. However, one of the major limitations of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
The potential future directions for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide research include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. In addition, further research is needed to understand the biochemical and physiological effects of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, and to explore its potential applications in drug discovery and development. Furthermore, studies are needed to understand the interactions between N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide and other molecules, and to identify new targets for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide-based therapies.
合成法
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized from a number of starting materials, including 4-methyl-1,3-thiazol-2-yl acetate, 1-methyl-1H-pyrazole-5-carboxamide, and sodium bicarbonate. The synthesis involves a series of reactions, including a condensation reaction, a dehydration reaction, and a cyclization reaction, to form the desired product. The synthesis can be carried out in a number of solvents, such as acetonitrile, ethanol, and dimethylformamide.
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-6-9(7(2)16)18-11(13-6)14-10(17)8-4-5-12-15(8)3/h4-5H,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYSMSIQZYJHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=NN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6535242.png)
![N-(4-fluorophenyl)-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6535252.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6535272.png)
![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6535273.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6535282.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6535286.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B6535294.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B6535295.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B6535299.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6535305.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6535320.png)
![1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6535321.png)

